CCR5 Antagonist Activity: Preliminary Screening vs. Maraviroc Baseline
Initial pharmacological screening indicates that this compound acts as a CCR5 antagonist, a mechanism relevant for HIV-1 entry inhibition . While quantitative IC50 values against CCR5 are not disclosed in the available literature, the compound's design is based on the maraviroc pharmacophore. For context, maraviroc exhibits an IC50 of 0.1–10 nM in CCR5 binding and HIV entry assays. No direct head-to-head data are available to confirm relative potency or selectivity.
| Evidence Dimension | CCR5 antagonism (mechanism inferred) |
|---|---|
| Target Compound Data | Qualitative antagonist activity reported in screening |
| Comparator Or Baseline | Maraviroc: IC50 0.1–10 nM (literature standard) |
| Quantified Difference | Not determined; lack of quantitative IC50 precludes direct comparison |
| Conditions | Cell-based CCR5 functional assay (details undisclosed) |
Why This Matters
Without quantitative IC50 and selectivity data, procurement for CCR5-targeted studies carries risk; users must validate potency relative to maraviroc in their specific assay system.
- [1] Zhang, H. et al. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. View Source
